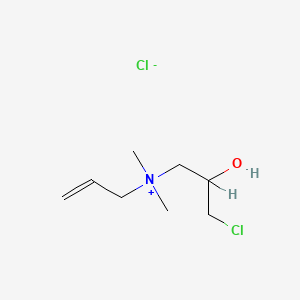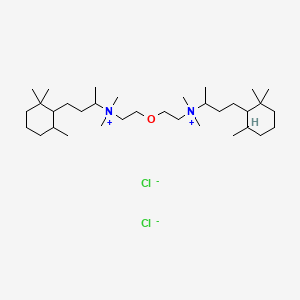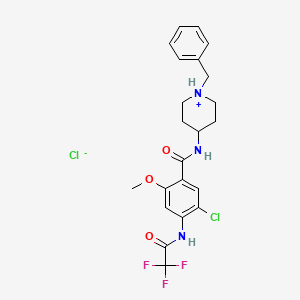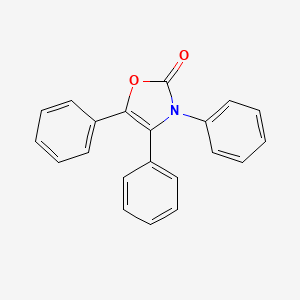
Allyl(3-chloro-2-hydroxypropyl)dimethylammonium chloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Allyl(3-chloro-2-hydroxypropyl)dimethylammonium chloride is a quaternary ammonium compound known for its surfactant properties. It is a colorless or pale yellow solid that dissolves in water to form positively charged ions . This compound is used in various industrial and scientific applications due to its unique chemical properties.
Méthodes De Préparation
The synthesis of allyl(3-chloro-2-hydroxypropyl)dimethylammonium chloride typically involves the reaction of allyl chloride with 3-chloro-2-hydroxypropylamine under controlled conditions. The reaction is carried out in the presence of a base, such as sodium hydroxide, to facilitate the formation of the quaternary ammonium salt . Industrial production methods may involve large-scale batch reactors where the reaction conditions, such as temperature and pH, are carefully monitored to ensure high yield and purity of the product.
Analyse Des Réactions Chimiques
Allyl(3-chloro-2-hydroxypropyl)dimethylammonium chloride undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the chloride ion is replaced by other nucleophiles.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common compared to substitution reactions.
Quaternization: It acts as a quaternizing agent for other compounds, such as N-aryl chitosan derivatives.
Common reagents used in these reactions include bases like sodium hydroxide and nucleophiles such as amines. The major products formed depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
Allyl(3-chloro-2-hydroxypropyl)dimethylammonium chloride has a wide range of applications in scientific research:
Chemistry: It is used as a cation-generating agent for the cationization of cellulose and other polymers.
Medicine: It is used in the development of quaternary ammonium compounds with antimicrobial properties.
Industry: The compound is utilized in the production of surfactants and other specialty chemicals.
Mécanisme D'action
The mechanism of action of allyl(3-chloro-2-hydroxypropyl)dimethylammonium chloride involves its ability to form positively charged ions in solution. These ions interact with negatively charged surfaces, such as cell membranes or polymer surfaces, leading to various effects. In biological systems, the compound can disrupt cell membranes, leading to antimicrobial activity. In industrial applications, its surfactant properties help in the stabilization of emulsions and dispersions .
Comparaison Avec Des Composés Similaires
Allyl(3-chloro-2-hydroxypropyl)dimethylammonium chloride can be compared to other quaternary ammonium compounds, such as:
(3-Chloro-2-hydroxypropyl)trimethylammonium chloride: Similar in structure but with a trimethylammonium group instead of a dimethylammonium group.
Cetyltrimethylammonium chloride: A longer alkyl chain quaternary ammonium compound used as a surfactant.
Benzalkonium chloride: A well-known antimicrobial agent used in disinfectants and antiseptics.
The uniqueness of this compound lies in its specific structure, which imparts unique surfactant and antimicrobial properties .
Propriétés
Numéro CAS |
70729-69-0 |
|---|---|
Formule moléculaire |
C8H17Cl2NO |
Poids moléculaire |
214.13 g/mol |
Nom IUPAC |
(3-chloro-2-hydroxypropyl)-dimethyl-prop-2-enylazanium;chloride |
InChI |
InChI=1S/C8H17ClNO.ClH/c1-4-5-10(2,3)7-8(11)6-9;/h4,8,11H,1,5-7H2,2-3H3;1H/q+1;/p-1 |
Clé InChI |
ROHZEENBJZUCSE-UHFFFAOYSA-M |
SMILES canonique |
C[N+](C)(CC=C)CC(CCl)O.[Cl-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-[(2-Hydroxyethyl)(1-oxohexadecyl)amino]ethyl palmitate](/img/structure/B13769335.png)


![2-Chloro-11-(4-methylpiperazin-1-yl)dibenzo[b,f][1,4]thiazepine--hydrogen chloride (1/1)](/img/structure/B13769354.png)
![[(3R,5S,8R,10S,13S,17R)-10,13-dimethyl-3-(trimethylazaniumyl)-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]-trimethylazanium;diiodide](/img/structure/B13769356.png)





![2-Naphthalenecarboxylic acid, 3-hydroxy-4-[(2-methyl-5-nitrophenyl)azo]-](/img/structure/B13769385.png)


